![molecular formula C10H8ClF2NO B143561 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one CAS No. 131230-67-6](/img/structure/B143561.png)
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one: is a synthetic organic compound characterized by the presence of a chloromethylphenyl group and a difluoroazetidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloromethylbenzene and 3,3-difluoroazetidin-2-one as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chloromethylbenzene is reacted with 3,3-difluoroazetidin-2-one in the presence of a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (typically around 80-100°C) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the reaction to larger volumes while maintaining the same reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Quality Control: Ensuring the consistency and quality of the final product through rigorous quality control measures.
化学反応の分析
Types of Reactions
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
科学的研究の応用
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Employed in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
類似化合物との比較
Similar Compounds
N-(2-Chloromethylphenyl)-4-methylbenzene-1-sulfonamide: Similar structure but contains a sulfonamide group instead of the difluoroazetidinone ring.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine: Contains a pyridine ring and different substituents.
2-Chloromethyl-4-methylquinazoline: Contains a quinazoline ring with different functional groups.
Uniqueness
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one is unique due to the presence of the difluoroazetidinone ring, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
特性
CAS番号 |
131230-67-6 |
|---|---|
分子式 |
C10H8ClF2NO |
分子量 |
231.62 g/mol |
IUPAC名 |
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one |
InChI |
InChI=1S/C10H8ClF2NO/c11-5-7-3-1-2-4-8(7)14-6-10(12,13)9(14)15/h1-4H,5-6H2 |
InChIキー |
XFNBRLSUCYVXKP-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
正規SMILES |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
Key on ui other cas no. |
131230-67-6 |
同義語 |
AA 231-1 AA231-1 CMPDF N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


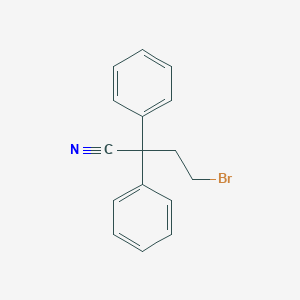
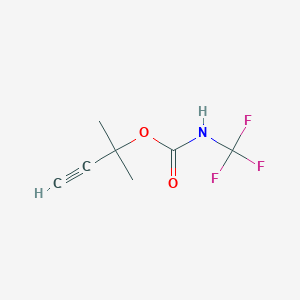
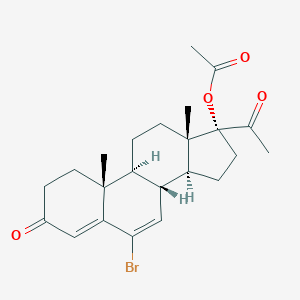
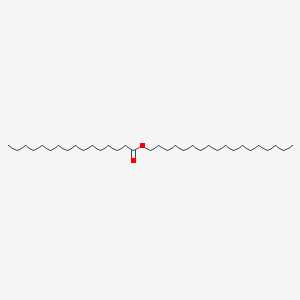
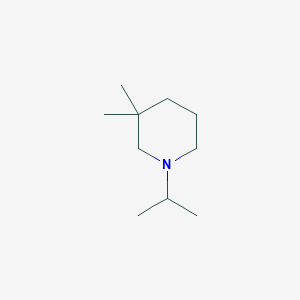
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)
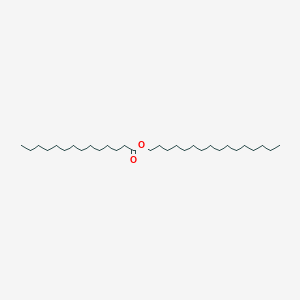
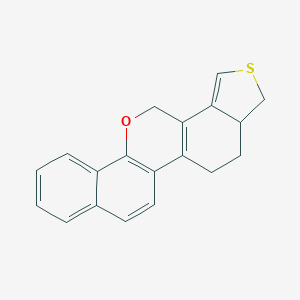
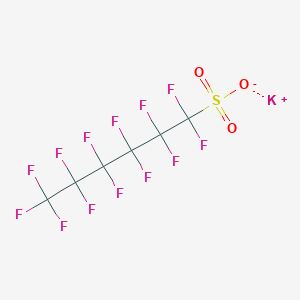
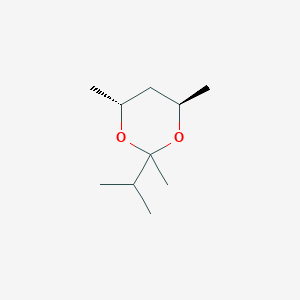
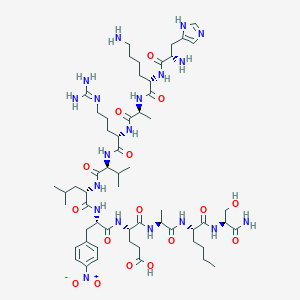
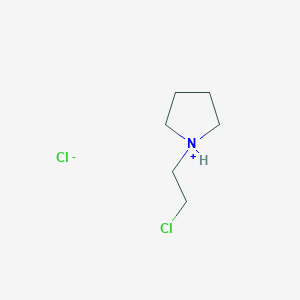
![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B143522.png)
